![molecular formula C26H14Cl2O6 B8136402 HKOCl-3](/img/structure/B8136402.png)
HKOCl-3
Overview
Description
HKOCl-3 is a useful research compound. Its molecular formula is C26H14Cl2O6 and its molecular weight is 493.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality HKOCl-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HKOCl-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Engineering, Biomaterials, and Molecular Neuroscience : HKOCl-3 shows potential in these fields, contributing to advancements in medical and biological research (Ju Mei et al., 2015).
Synthesis of Gold Nanowires : Utilized in the synthesis of gold nanowires from silicon nanowire templates, HKOCl-3 plays a significant role in nanotechnology (T. C. Wong et al., 2004).
Molecular Imaging : As a novel fluorescent probe, it aids in the selective detection and imaging of various reactive oxygen species and nitrogen species in cells, which is crucial for understanding cellular processes and diseases (N. Wong et al., 2016).
Detection of Peroxynitrite and Hypochlorous Acid : Its application as a highly sensitive probe in living cells supports studies in pathology (Dan Yang et al., 2010).
Soil Amelioration : HKOCl-3 has been effective in ameliorating secondary saline soil, improving crop growth in specific regions (Yang Yang et al., 2020).
Biological Function Elucidation in Cells : The HKOCl-2 series, closely related to HKOCl-3, serves as a tool for understanding the biological functions of HOCl in live cells (J. Hu et al., 2014).
Highly Sensitive Detection in Cells and Tissues : HKOCl-4, another variant, acts as a sensitive yellow probe for detecting hypochlorous acid in biological systems (X. Bai et al., 2020).
properties
IUPAC Name |
3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYBZBGVRLHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HKOCl-3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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